molecular formula C6H12ClNO3 B2628119 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride CAS No. 2193052-07-0

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride

Cat. No. B2628119
CAS RN: 2193052-07-0
M. Wt: 181.62
InChI Key: YQFLQXXVDBOEFM-JEXQPNKDSA-N
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Description

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2193065-09-5 . It has a molecular weight of 181.62 and is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C6H11NO3.ClH/c1-10-4-2-6 (7,3-4)5 (8)9;/h4H,2-3,7H2,1H3, (H,8,9);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Tumor Imaging with Positron Emission Tomography (PET)

The non-natural amino acid anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) is a derivative of 1-amino-3-methoxycyclobutane-1-carboxylic acid that has shown promise for tumor imaging with PET. Improved synthesis methods for the precursor of anti-[18F]FACBC demonstrate high stereoselectivity and suitability for large-scale preparations, facilitating the routine production of anti-[18F]FACBC for human use in tumor detection and imaging (McConathy et al., 2003).

Synthesis of Cyclobutane Derivatives

Cyclobutane derivatives, such as cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid, have been isolated from natural sources and synthesized for various research applications. Their structural determination aids in the understanding of non-protein amino acids and their potential applications in medicinal chemistry and biology (Austin et al., 1987).

Applications in Medicinal Chemistry

Squaric acid derivatives, with potential applications as non-classical bioisosteric replacements for carboxylic acids and amino acids, showcase the versatility of cyclobutane derivatives in drug design. Preliminary investigations into these applications report the synthesis and evaluation of compounds for antitumor and antiviral properties, highlighting the importance of structural analyses in developing new therapeutic agents (Lu et al., 2017).

Boron Neutron Capture Therapy (BNCT)

A boronated amino cyclobutane carboxylic acid derivative has been synthesized for potential use in BNCT, a cancer treatment method that targets tumor cells with boron-containing compounds. This synthesis aligns with efforts to develop novel treatment agents based on the structure of 1-aminocyclobutanecarboxylic acid, highlighting its potential high uptake in brain tumors (Kabalka & Yao, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-amino-3-methoxycyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFLQXXVDBOEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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